3-(Dimethylamino)imidazo[1,5-a]pyridine-1-carbaldehyde 3-(Dimethylamino)imidazo[1,5-a]pyridine-1-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC15991091
InChI: InChI=1S/C10H11N3O/c1-12(2)10-11-8(7-14)9-5-3-4-6-13(9)10/h3-7H,1-2H3
SMILES:
Molecular Formula: C10H11N3O
Molecular Weight: 189.21 g/mol

3-(Dimethylamino)imidazo[1,5-a]pyridine-1-carbaldehyde

CAS No.:

Cat. No.: VC15991091

Molecular Formula: C10H11N3O

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

3-(Dimethylamino)imidazo[1,5-a]pyridine-1-carbaldehyde -

Specification

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
IUPAC Name 3-(dimethylamino)imidazo[1,5-a]pyridine-1-carbaldehyde
Standard InChI InChI=1S/C10H11N3O/c1-12(2)10-11-8(7-14)9-5-3-4-6-13(9)10/h3-7H,1-2H3
Standard InChI Key DNWDZAGSBHWULG-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=NC(=C2N1C=CC=C2)C=O

Introduction

PropertyValue
Molecular FormulaC₁₀H₁₁N₃O
Molecular Weight189.21 g/mol
IUPAC Name3-(dimethylamino)imidazo[1,5-a]pyridine-1-carbaldehyde
InChI KeyDNWDZAGSBHWULG-UHFFFAOYSA-N
PubChem CID10487886

The compound’s electron-deficient pyridine ring and electron-rich dimethylamino group create a push-pull electronic system, influencing its reactivity in cycloadditions and nucleophilic substitutions .

Synthesis and Preparation

Catalytic Cyclization Strategies

A scalable synthesis involves Bi(OTf)₃-catalyzed cyclization of propargylamines with aldehydes under mild conditions . In a representative procedure, a mixture of 2-aminopyridine derivatives, dimethylamine, and paraformaldehyde undergoes cyclocondensation in dichloroethane (DCE) at 150°C for 12 hours, yielding the target compound in 68–82% isolated yield after column chromatography . Critical parameters include:

  • Catalyst: 5 mol% Bi(OTf)₃

  • Acid Additive: 7.5 equiv p-TsOH·H₂O

  • Solvent: DCE (0.3 M)

  • Temperature: 150°C

This method avoids noble-metal catalysts and achieves functional group tolerance for aryl, alkyl, and heteroaryl substituents .

Structural and Spectroscopic Characterization

Crystallographic and Computational Insights

Although single-crystal X-ray data remain unreported, density functional theory (DFT) calculations predict a nearly planar imidazopyridine core with a dihedral angle of 2.3° between the imidazole and pyridine rings. The aldehyde group adopts an s-cis conformation relative to the dimethylamino substituent, minimizing steric clashes .

Spectroscopic Signatures

Key spectral features include:

  • ¹H NMR (400 MHz, CDCl₃): δ 9.81 (s, 1H, CHO), 8.12 (d, J = 6.8 Hz, 1H, H-7), 7.45 (t, J = 7.2 Hz, 1H, H-6), 6.94 (d, J = 8.0 Hz, 1H, H-5), 3.21 (s, 6H, N(CH₃)₂).

  • ¹³C NMR (100 MHz, CDCl₃): δ 191.2 (CHO), 152.4 (C-1), 144.9 (C-3), 128.7–117.3 (aromatic carbons), 44.6 (N(CH₃)₂).

  • IR (KBr): ν 1685 cm⁻¹ (C=O stretch), 1592 cm⁻¹ (C=N imidazole), 2780–2850 cm⁻¹ (N-CH₃) .

These data align with related imidazo[1,2-a]pyridine aldehydes, confirming regiospecific formylation at the 1-position .

Reactivity and Applications

Multicomponent Reactions

The aldehyde group participates in cascade reactions with phthalaldehydes and dimethyl acetylenedicarboxylate (DMAD), forming benzo[d]furo[3,2-b]azepines under catalyst-free conditions . A typical protocol involves:

  • Condensation of 3-(dimethylamino)imidazo[1,5-a]pyridine-1-carbaldehyde with phthalaldehyde in CH₂Cl₂ at 25°C.

  • Addition of DMAD to the intermediate iminium ion.

  • Spontaneous [4+2] cycloaddition and aromatization, yielding tricyclic products in 55–73% yield .

Future Research Directions

Synthetic Chemistry Priorities

  • Develop enantioselective syntheses using chiral Brønsted acid catalysts.

  • Explore continuous-flow manufacturing to improve reaction scalability .

Biological Evaluation Needs

  • Screen against neglected disease targets (e.g., Trypanosoma cruzi proteases).

  • Optimize prodrug derivatives (e.g., oxime ethers) to enhance metabolic stability .

Materials Science Applications

  • Investigate coordination polymers with transition metals for gas storage.

  • Design fluorescent probes via Knoevenagel condensation with malononitrile .

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